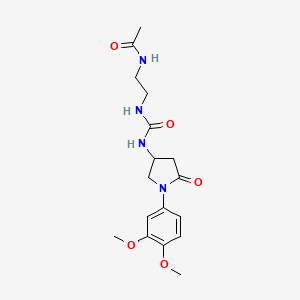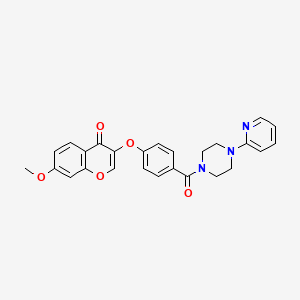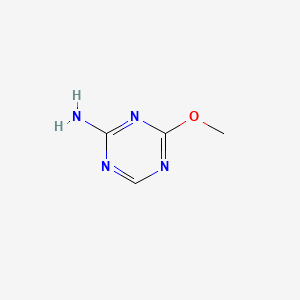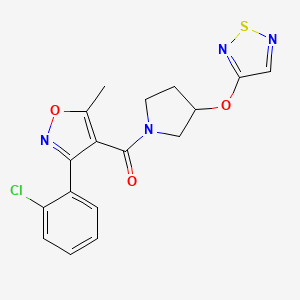![molecular formula C11H11ClN4O B2996939 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide CAS No. 2411267-96-2](/img/structure/B2996939.png)
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide is a chemical compound that belongs to the class of pyrazole-based ligands. These compounds are known for their versatile applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a pyrazole ring, a pyridine ring, and a chloroacetamide group, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide typically involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with an appropriate primary amine. The reaction conditions may vary depending on the desired yield and purity of the product. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile. The reaction is usually carried out under reflux conditions, with the temperature maintained between 60-80°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality .
化学反応の分析
Types of Reactions
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various derivatives with different functional groups .
科学的研究の応用
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide involves its ability to coordinate with metal ions through its pyrazole and pyridine nitrogen atoms. This coordination can activate the metal center, facilitating various catalytic processes. The compound’s molecular targets include enzymes and proteins that contain metal cofactors, which are essential for their biological activity .
類似化合物との比較
2-Chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide can be compared with other pyrazole-based ligands, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.
2-(Pyridin-2-yl)pyrazole: A similar compound with a pyridine ring attached to the pyrazole ring.
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine and pyrimidine ring system.
特性
IUPAC Name |
2-chloro-N-[(3-pyrazol-1-ylpyridin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c12-7-11(17)14-8-9-10(3-1-4-13-9)16-6-2-5-15-16/h1-6H,7-8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAISXPNBWMQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CNC(=O)CCl)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(3-methylbutanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2996859.png)
![N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2996860.png)


![N-(3-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2996865.png)
![tert-butyl N-{8-azaspiro[4.5]decan-1-yl}carbamate](/img/structure/B2996867.png)
![N-[(4-Chlorophenyl)methyl]-3-(triazol-1-ylmethyl)azetidine-1-carboxamide](/img/structure/B2996868.png)

![N-(2-methylbut-3-yn-2-yl)-3-[4-nitro-3-(trifluoromethyl)phenoxy]thiophene-2-carboxamide](/img/structure/B2996872.png)

![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(propan-2-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2996876.png)
![5-METHYL-N-{5-[(3-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}FURAN-2-CARBOXAMIDE](/img/structure/B2996878.png)
